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Compound of Interest

Compound Name: 1H-indole-2-carbohydrazide

Cat. No.: B185677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico molecular docking performance of

various 1H-indole-2-carbohydrazide derivatives against several key protein targets implicated

in diseases such as cancer and inflammation. The information presented is collated from recent

scientific literature and is intended to aid researchers in the field of drug discovery and

development.

Comparative Docking Performance
The following tables summarize the quantitative data from molecular docking studies of 1H-
indole-2-carbohydrazide derivatives against prominent biological targets. These derivatives

have shown potential as inhibitors of tubulin, cyclooxygenase (COX) enzymes, and α-

glucosidase.

Tubulin Targeting Derivatives
Several derivatives of 1H-indole-2-carbohydrazide have been investigated as potential

anticancer agents that target the colchicine binding site of tubulin, leading to microtubule

destabilization and cell cycle arrest.[1][2][3]
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Derivative
Target
Protein

Docking
Score
(kcal/mol)

Binding
Energy
(kcal/mol)

Key
Interacting
Residues

Reference

Furanyl-3-

phenyl-1H-

indole-

carbohydrazi

de (6i)

Tubulin

(Colchicine

site)

Not specified Not specified Not specified [1]

Thiophenyl-3-

phenyl-1H-

indole-

carbohydrazi

de (6j)

Tubulin

(Colchicine

site)

Not specified Not specified Not specified [1]

Pyrrolyl-3-

phenyl-1H-

indole-2-

carbohydrazi

de (3h)

Tubulin

(Colchicine

site)

Not specified Not specified Not specified [2]

Furan-3-

ylmethylene-

3-phenyl-1H-

indole-2-

carbohydrazi

de (27a)

Tubulin

(Colchicine

site)

Not specified Not specified Not specified [2]

Thiophenyl

derivative

(26)

Tubulin

(Colchicine

site)

Not specified Not specified Not specified [3]

Note: While the studies confirm binding at the colchicine site, specific docking scores were not

always reported in the abstracts.

Cyclooxygenase (COX) Inhibiting Derivatives
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A series of N'-methylene-1H-indole-2-carbohydrazide Schiff's base derivatives have been

designed and evaluated in silico for their ability to inhibit cyclooxygenase (COX) enzymes,

which are key targets in anti-inflammatory therapies.[4][5]

Derivative
Target
Protein

Docking
Score
(kcal/mol)

Binding
Energy
(kcal/mol)

Key
Interacting
Residues

Reference

N'-methylene-

1H-indole-2-

carbohydrazi

de Schiff's

base

derivatives

COX-1 Promising Promising Not specified [4]

N'-methylene-

1H-indole-2-

carbohydrazi

de Schiff's

base

derivatives

COX-2 Promising Promising

ARG 120,

TYR387,

ALA527

[4]

Indole-based

oxadiazoles

Factor H

binding

protein

(Treponema

denticola)

-6.9 to -7.3 Not specified

ALA-41, LYS-

37, MSE-59,

GLU-62,

ALA-55

[6]

α-Glucosidase Inhibiting Derivatives
A novel series of indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide

derivatives have demonstrated potent α-glucosidase inhibitory activity, suggesting their

potential for the management of diabetes.
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Derivative
Target
Protein

IC50 (µM)
Binding
Energy
(kcal/mol)

Inhibition
Type

Reference

Indole-

carbohydrazi

de-phenoxy-

1,2,3-triazole-

N-

phenylaceta

mide (11d)

α-

Glucosidase
6.31 ± 0.03

Lowest in

series

Uncompetitiv

e

Experimental Protocols
The following sections detail the generalized experimental protocols for in silico molecular

docking of 1H-indole-2-carbohydrazide derivatives as reported in the cited literature.

General Molecular Docking Protocol
A typical molecular docking workflow involves the preparation of the protein receptor and the

small molecule ligands, followed by the docking simulation and analysis of the results.

1. Receptor Preparation:

The three-dimensional crystal structure of the target protein is obtained from the Protein

Data Bank (PDB).[6]

Water molecules, co-crystallized ligands, and other non-essential molecules are removed

from the protein structure.[6]

Polar hydrogen atoms and Kollman charges are added to the protein structure to prepare it

for docking.[6]

2. Ligand Preparation:

The 2D structures of the 1H-indole-2-carbohydrazide derivatives are drawn using chemical

drawing software like ChemDraw.[7]
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The 2D structures are then converted to 3D structures and optimized to their lowest energy

conformation.

Gasteiger charges are computed for the ligand atoms.

3. Docking Simulation:

Molecular docking is performed using software such as AutoDock 4.2 or PyRx-virtual

screening tool.[4][7]

A grid box is defined around the active site of the protein to specify the search space for the

ligand binding.

The docking algorithm, often a Lamarckian genetic algorithm, is used to explore different

conformations and orientations of the ligand within the active site.

Multiple docking runs are typically performed to ensure the reliability of the results.

4. Analysis of Results:

The results are analyzed based on the docking score or binding energy, which predicts the

binding affinity of the ligand for the protein.

The binding poses of the ligands are visualized to identify key molecular interactions, such

as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active

site.

Visualizations
Molecular Docking Workflow
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Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathway for Tubulin Inhibition
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Caption: Signaling pathway of tubulin inhibition by indole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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